Cas no 497-76-7 (Arbutin)

アルブチン(Arbutin)は、ハイドロキノンとグルコースが結合したグリコシド化合物で、チロシナーゼ阻害作用によりメラニン生成を抑制する効果があります。主に美白化粧品や医薬品に使用され、その安定性と低刺激性が特徴です。他の美白成分と比較して、光感受性が低く、日中でも使用可能です。また、抗酸化作用も併せ持ち、肌の老化防止にも寄与します。化学的にはβ-アルブチンとα-アルブチンの異性体が存在し、β型がより高い効果を示します。適切な濃度で配合することで、安全性と有効性を両立させることが可能です。

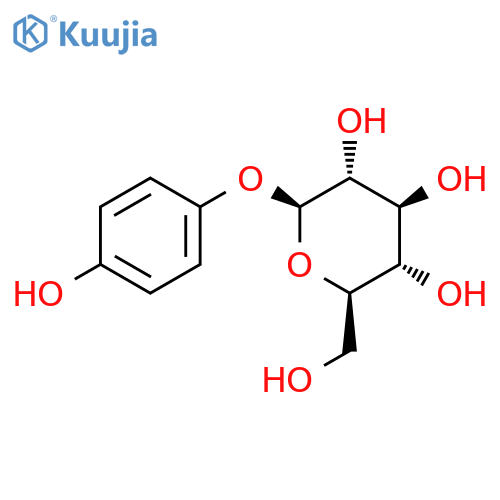

Arbutin structure

商品名:Arbutin

Arbutin 化学的及び物理的性質

名前と識別子

-

- Arbutin

- 4-HYDROXYPHENYL-BETA-D-GLUCOPYRANOSIDE

- ARBUTOSIDE

- B-D-GLUCOPYRANOSIDE, 4-HYDROXYPHENYL

- HYDROQUINONE-BETA-D-GLUCOPYRANOSIDE

- HYDROQUINONE-BETA-D-GLUCOSIDE

- P-ARBUTIN

- URSIN

- UVASOL

- 4-hydroxyphenyl-beta-d-glucopyranosid

- beta-arbutin

- Arbutosie

- Arbutus extract

- Uresol

- ARBUTIN CRYSTALLINE SYNTHETIC

- ARBUTIN:B-D-GLUCOPYRANOSIDE, 4-HYDROXYPHENYL,

- Hydroquinone glucose

- .beta.-D-Glucopyranoside, 4-hydroxyphenyl

- 4-hydroxyphenyl-á-d-glucopyranoside

- hydroquinone O-β-D-glucopyranoside

- ARBUTIN(P) PrintBack

- ARBUTIN(RG)

- 4-Hydroxyphenyl Beta-D-Glucopyranoside

- 4-Hydroxyphenyl β-D-Glucopyranoside

- 4-Hydroxyphenyl-β-D-glucopyranoside

- 4-Hydroxyphenyl-β-D-glucopyranosidep

- hydroquinone O-beta-D-glucopyranoside

- Hydroquinoneβ-D-glucopyranoside

- Hydroquinone-β-D-glucopyranoside

- Hydroquinone-β-D-glucoside

- β-Arbutin

- Hydroquinone β-D-glucopyranoside

- Ursi

- p-Hydroxyphenyl beta-D-glucoside

- p-Hydroxyphenyl beta-D-glucopyranoside

- Hydroquinone-O-beta-D-glucopyranoside

- Hydroquinone

- A-D-glucopyranoside

- C5INA23HXF

- Hydroquinone beta-D-glucopyranoside

- Arbutin, 95%

- 4-Hydroxyphenyl-.beta.-D-glucopyranoside

- Arbutyne

- β - arbutin

- MLS006012040

- p-Hydroxyphenyl ?-D-glucoside

- Hydroquinone ?-D-glucopyranoside

- SMR001215811

- DTXSID20859416

- BCP18027

- SY056800

- NSC4036

- p-Hydroxyphenyl .beta.-D-glucoside

- BDBM50130191

- FT-0622464

- FT-0649357

- CHEMBL79041

- BJRNKVDFDLYUGJ-UHFFFAOYSA-N

- Hydroquinone .beta.-D-glucopyranoside

- SCHEMBL20468232

- .beta.-Arbutin

- BCP18147

- HMS3655F18

- MFCD09838262

- (c) paragraph sign-Arbutin

- 2-Hydroxymethyl-6-(4-hydroxy-phenoxy)-tetrahydro-pyran-3,4,5-triol

- AKOS001581355

- AC-8030

- 4-Hydroxyphenyl .beta.-D-glucopyranoside

- SY051904

- p-Hydroxyphenyl .beta.-D-glucopyranoside

- SCHEMBL36352

- NS00004042

- B2694-078258

- 2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol

- AKOS021730279

- HMS1648K06

- 4-Hydroxyphenyl hexopyranoside

-

- MDL: MFCD00016915

- インチ: 1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-3-1-6(14)2-4-7/h1-4,8-17H,5H2/t8-,9-,10+,11-,12-/m1/s1

- InChIKey: BJRNKVDFDLYUGJ-RMPHRYRLSA-N

- ほほえんだ: O1[C@]([H])([C@@]([H])([C@]([H])([C@@]([H])([C@@]1([H])C([H])([H])O[H])O[H])O[H])O[H])OC1C([H])=C([H])C(=C([H])C=1[H])O[H]

- BRN: 89673

計算された属性

- せいみつぶんしりょう: 272.089603g/mol

- ひょうめんでんか: 0

- XLogP3: -0.7

- 水素結合ドナー数: 5

- 水素結合受容体数: 7

- 回転可能化学結合数: 3

- どういたいしつりょう: 272.089603g/mol

- 単一同位体質量: 272.089603g/mol

- 水素結合トポロジー分子極性表面積: 120Ų

- 重原子数: 19

- 複雑さ: 279

- 同位体原子数: 0

- 原子立体中心数の決定: 5

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- トポロジー分子極性表面積(TPSA): 120

- ひょうめんでんか: 0

- 互変異性体の数: 26

- ぶんしりょう: 272.25

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.3582 (rough estimate)

- ゆうかいてん: 197.0 to 202.0 deg-C

- ふってん: 561.6°C at 760 mmHg

- フラッシュポイント: 293.4ºC

- 屈折率: -65.5 ° (C=4, H2O)

- ようかいど: H2O: 50 mg/mL hot, clear

- すいようせい: 10-15 g/100 mL at 20 ºC

- あんていせい: Stable. Hygroscopic - store under dry nitrogen.

- PSA: 119.61000

- LogP: -1.42910

- かんど: Hygroscopic

- じょうきあつ: 2.30X10-12 mm Hg at 25 °C (est)

- マーカー: 773

- 光学活性: [α]/D -64.0±2.0°, c = 3 in H2O

- ひせんこうど: -64 º (c=3)

- ようかいせい: 希酸によって加水分解されやすく、水とエタノールに溶けやすく、クロロホルム、エーテル、二硫化炭素に溶けない

Arbutin セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 20/21/22-36/37/38

- セキュリティの説明: S22; S24/25; S36; S26

- 福カードFコード:3-10-23

- RTECS番号:CE8863000

-

危険物標識:

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

- リスク用語:R20/21/22

Arbutin 税関データ

- 税関コード:29389090

- 税関データ:

中国税関番号:

2932999099概要:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Arbutin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-3084-5g |

Arbutin |

497-76-7 | ≥98.0% | 5g |

$66.0 | 2022-04-27 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY051904-25g |

Arbutin |

497-76-7 | ≥98% | 25g |

¥84.00 | 2024-07-09 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A828191-100g |

Arbutin |

497-76-7 | 98% | 100g |

¥272.00 | 2022-09-03 | |

| LKT Labs | A6804-10 g |

Arbutin |

497-76-7 | ≥98% | 10g |

$138.90 | 2023-07-11 | |

| ChemScence | CS-3084-500mg |

Arbutin |

497-76-7 | ≥98.0% | 500mg |

$55.0 | 2022-04-27 | |

| abcr | AB136757-25 g |

Arbutin, 95%; . |

497-76-7 | 95% | 25 g |

€66.70 | 2023-07-20 | |

| Ambeed | A309050-5g |

(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(4-hydroxyphenoxy)tetrahydro-2H-pyran-3,4,5-triol |

497-76-7 | 98% | 5g |

$7.0 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1289953-500g |

b-D-Glucopyranoside, 4-hydroxyphenyl |

497-76-7 | 98% | 500g |

$180 | 2024-06-06 | |

| abcr | AB176118-25 g |

4-Hydroxyphenyl beta-D-glucopyranoside, 98%; . |

497-76-7 | 98% | 25 g |

€80.40 | 2023-07-20 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY051904-100g |

Arbutin |

497-76-7 | ≥98% | 100g |

¥288.00 | 2024-07-09 |

Arbutin サプライヤー

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:497-76-7)Arbutin

注文番号:sfd14936

在庫ステータス:in Stock

はかる:200kg

清らかである:99.9%

最終更新された価格情報:Friday, 19 July 2024 14:37

価格 ($):discuss personally

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:497-76-7)Arbutin

注文番号:A827849

在庫ステータス:in Stock

はかる:500g

清らかである:99%

最終更新された価格情報:Friday, 30 August 2024 05:27

価格 ($):174.0

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

(CAS:497-76-7)Arbutin

注文番号:JH206

在庫ステータス:in Stock

はかる:25kg

清らかである:98.00%

最終更新された価格情報:Monday, 8 January 2024 17:37

価格 ($): negotiated

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

(CAS:497-76-7)Arbutin

注文番号:TB02140

在庫ステータス:in Stock

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

清らかである:>98%

最終更新された価格情報:Tuesday, 21 January 2025 17:57

価格 ($):price inquiry

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:497-76-7)熊果甙

注文番号:LE5679041

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:44

価格 ($):discuss personally

Arbutin 関連文献

-

Naricha Pupinyo,Moragot Chatatikun,Anchalee Chiabchalard,Wanida Laiwattanapaisal Analyst 2019 144 290

-

Quancheng Zhou,Chuanxing Feng,Zheng Ruan RSC Adv. 2017 7 7914

-

Dong-Yang Zhang,Xiao-Hui Yao,Ming-Hui Duan,Meng Luo,Chun-Jian Zhao,Yuan-Gang Zu,Yu-Jie Fu Food Funct. 2015 6 3323

-

Laura C. Finney,Lorna J. Mitchell,Christopher J. Moody Green Chem. 2018 20 2242

-

Mukaidaisi Taiwaikuli,Ting Wang,Kui Chen,Yaoguang Feng,Jiangna Xing,Xin Huang,Na Wang,Lina Zhou,Hongxun Hao CrystEngComm 2023 25 2075

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:497-76-7)Arbutin

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:497-76-7)Arbutin

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ